molecular formula C11H13NO3 B1501109 1-(2,3-Dihydroxyphenyl)piperidin-4-one

1-(2,3-Dihydroxyphenyl)piperidin-4-one

Cat. No.: B1501109
M. Wt: 207.23 g/mol
InChI Key: ZGMUMRKQCGYZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydroxyphenyl)piperidin-4-one is a synthetic organic compound that incorporates two prominent pharmacophores, making it a versatile intermediate for medicinal chemistry and drug discovery research. The piperidin-4-one core is a well-established scaffold of high interest due to its presence in compounds with a broad spectrum of pharmacological activities, including anticancer and anti-HIV properties . This specific derivative is further functionalized with a 2,3-dihydroxyphenyl (catechol) moiety, which is known to contribute to molecular interactions with various biological targets. Primary research applications for this compound and its derivatives are anticipated in the field of antimicrobial development. Studies on structurally related piperidin-4-one derivatives have demonstrated significant in vitro antibacterial and antifungal activities . The compound serves as a key precursor for the synthesis of more complex molecules, such as thiosemicarbazone derivatives, which have shown enhanced efficacy against various bacterial and fungal strains . Its mechanism of action is believed to involve the inhibition of critical microbial enzymes; similar compounds have shown potential by targeting enzymes like lactate dehydrogenase and fumarate reductase . Researchers can utilize this chemical as a building block to explore structure-activity relationships, aiming to design novel agents against multidrug-resistant pathogens. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2,3-dihydroxyphenyl)piperidin-4-one

InChI

InChI=1S/C11H13NO3/c13-8-4-6-12(7-5-8)9-2-1-3-10(14)11(9)15/h1-3,14-15H,4-7H2

InChI Key

ZGMUMRKQCGYZMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C(=CC=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidinone Core

Piperidin-4-one derivatives exhibit diverse pharmacological properties depending on substituents. Key structural analogs include:

Compound Name Substituents/R-Groups Molecular Weight Key Features Biological Relevance Reference
1-(2,3-Dihydroxyphenyl)piperidin-4-one 2,3-dihydroxyphenyl Not provided High polarity, potential antioxidant activity Chelation, enzyme inhibition -
1-(3-Trifluoromethyl-phenyl)-piperidin-4-one 3-CF₃-phenyl 243.23 Lipophilic, electron-withdrawing group CNS-targeted applications
1-(3-Methoxypropyl)piperidin-4-one 3-methoxypropyl 171.24 Increased solubility, ether linkage Intermediate in drug synthesis
1-(2-Chloro-acetyl)-piperidin-4-one Chloroacetyl 175.61 Electrophilic chloro group, reactive toward nucleophiles Antimicrobial precursors
1-(4-Bromobenzoyl)piperidin-4-one 4-bromobenzoyl Not provided Bulky aryl group, potential for π-π interactions Anticancer candidate

Key Observations :

  • Polarity : The dihydroxyphenyl group in the target compound enhances hydrophilicity compared to methoxy () or halogenated derivatives ().
  • Reactivity : Chloroacetyl () and trifluoromethyl () groups increase electrophilicity, enabling nucleophilic substitutions.
  • Bioactivity : Aryl substituents like bromobenzoyl () and trimethoxyphenyl () are associated with anticancer and antimicrobial activities, while dihydroxyphenyl may favor antioxidant effects.

Comparison with Non-Piperidinone Derivatives

Chalcones vs. Flavones
  • 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (): Structure: Chalcone (open-chain α,β-unsaturated ketone) with pyridine and dihydroxyphenyl groups. Differentiation: FT-IR spectra reveal distinct conjugated carbonyl stretching (~1650–1700 cm⁻¹) compared to cyclized flavones (~1600 cm⁻¹ for aromatic C=C) . Bioactivity: Chalcones exhibit anti-inflammatory and antiproliferative activities, whereas flavones (cyclized analogs) often show enhanced metabolic stability .

Physicochemical and Spectral Properties

Physicochemical Data

Property 1-(2,3-Dihydroxyphenyl)piperidin-4-one 1-(3-Trifluoromethyl-phenyl)-piperidin-4-one 1-(3-Methoxypropyl)piperidin-4-one
Molecular Weight Not provided 243.23 171.24
Boiling Point (°C) Not available Not available Not available
Solubility High (polar solvents) Low (organic solvents) Moderate (aqueous/organic)
LogP (Predicted) ~1.5 (estimated) ~2.8 ~1.0

Notes:

  • The dihydroxyphenyl group likely reduces LogP compared to halogenated derivatives ().
  • Methoxypropyl derivatives () balance solubility and lipophilicity for drug delivery.

Spectral Characterization

  • FT-IR : Dihydroxyphenyl compounds show broad O-H stretches (~3200–3500 cm⁻¹) and conjugated carbonyl peaks (~1680 cm⁻¹). Chloroacetyl derivatives exhibit C-Cl stretches (~600–800 cm⁻¹) .
  • NMR: Piperidinones display characteristic ketone carbonyl signals (~205–210 ppm in ¹³C NMR) and distinct aromatic proton splitting patterns for dihydroxyphenyl groups .

Preparation Methods

Scheme 1: Mannich Condensation for Piperidin-4-one Synthesis

Reactants Conditions Product
2,3-Dihydroxybenzaldehyde + ketone + ammonium acetate Ethanol, reflux, several hours 1-(2,3-Dihydroxyphenyl)piperidin-4-one

This method is well-documented for synthesizing a variety of substituted piperidin-4-ones, with the aromatic aldehyde determining the substitution pattern on the nitrogen atom of the piperidin-4-one ring.

Specific Preparation Method for 1-(2,3-Dihydroxyphenyl)piperidin-4-one

While direct literature on this exact compound is limited, the synthesis follows the general Mannich condensation principles:

  • Step 1: Dissolve 2,3-dihydroxybenzaldehyde in ethanol.
  • Step 2: Add the ketone (e.g., acetone) and ammonium acetate to the solution.
  • Step 3: Heat the mixture under reflux for several hours (typically 4-8 hours) to promote ring closure and formation of the piperidin-4-one.
  • Step 4: Cool the reaction mixture to room temperature to precipitate the product.
  • Step 5: Filter and wash the crude product.

Purification and Crystallization Techniques

Purification of 1-(2,3-Dihydroxyphenyl)piperidin-4-one is crucial to obtain a high-purity compound for research or pharmaceutical applications. The most common method is recrystallization, which removes impurities by dissolving the crude product in a hot solvent and then slowly cooling it to form pure crystals.

Common Solvents for Recrystallization

Solvent or Solvent Mixture Notes on Use
Ethanol (absolute or distilled) Commonly used; effective for many piperidin-4-one derivatives; slow cooling promotes pure crystal formation
Ethanol-Ethyl Acetate mixture Used for certain diaryl-substituted piperidin-4-ones to improve crystal quality
Benzene-Petroleum Ether mixture Suitable for compounds with lower solubility in ethanol, providing alternate crystallization pathways
Methanol Used for hydrazone derivatives of piperidin-4-ones

The choice of solvent depends on the solubility profile of the compound and the nature of impurities.

Recrystallization Procedure

  • Dissolve the crude 1-(2,3-Dihydroxyphenyl)piperidin-4-one in the minimum amount of hot solvent.
  • If necessary, decolorize with activated charcoal.
  • Filter the hot solution to remove insoluble impurities.
  • Allow the solution to cool slowly to room temperature, then further in an ice bath to maximize crystal formation.
  • Collect crystals by filtration, wash with cold solvent, and dry under vacuum.

Structural Conformation Insights from Related Piperidin-4-one Derivatives

Studies on similar piperidin-4-one derivatives indicate that the piperidine ring typically adopts a chair conformation, which is the most stable form. Substituents such as aromatic rings are usually oriented equatorially to minimize steric hindrance. For example, 2,6-disubstituted piperidin-4-ones often show chair conformations with equatorial aryl groups.

Summary Table of Preparation and Purification Details

Step Description Conditions/Notes
Synthesis Mannich condensation of 2,3-dihydroxybenzaldehyde, ketone, ammonium acetate Ethanol solvent, reflux 4-8 hours
Isolation Cooling and filtration Room temperature followed by ice bath
Purification Recrystallization Ethanol or ethanol-ethyl acetate mixture; slow cooling
Structural Features Piperidine ring conformation Chair conformation with equatorial substituents

Research Findings and Considerations

  • The Mannich condensation remains the most reliable and widely used method for synthesizing piperidin-4-one derivatives, including those with hydroxylated aromatic substituents.
  • Recrystallization solvent choice directly affects crystal purity and yield; ethanol is favored for its balance of solubility and ease of removal.
  • Structural studies of related compounds confirm the stability of the chair conformation, which may influence biological activity.
  • Computational tools such as molecular docking and density functional theory (DFT) have been applied to piperidin-4-one derivatives to predict binding affinities and optimize synthetic targets, though specific data on 1-(2,3-Dihydroxyphenyl)piperidin-4-one remain limited.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-Dihydroxyphenyl)piperidin-4-one, and what reagents/conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves alkylation or acylation of the piperidin-4-one core. For example, acylation with 2,3-dihydroxybenzoyl chloride under basic conditions (e.g., triethylamine) can introduce the dihydroxyphenyl moiety. Solvents like dichloromethane or THF are used, with reaction monitoring via TLC or HPLC . Optimization focuses on stoichiometric control of acylating agents and temperature (20–40°C) to minimize side reactions.

Q. How is the structural integrity of 1-(2,3-Dihydroxyphenyl)piperidin-4-one confirmed post-synthesis?

  • Methodological Answer : Spectroscopic techniques are employed:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.5–7.5 ppm for dihydroxyphenyl) and ketone carbonyl (δ ~205 ppm).
  • IR : Stretching frequencies for -OH (3200–3500 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C11_{11}H13_{13}NO3_3).

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria and fungi) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase assays (e.g., ACK1/TNK2) using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 1-(2,3-Dihydroxyphenyl)piperidin-4-one derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the dihydroxyphenyl group (e.g., halogenation, methylation) to assess effects on solubility and target binding .
  • Piperidine Ring Modifications : Introduce substituents at the 3-position to alter steric effects. Compare IC50_{50} values across derivatives to identify pharmacophores .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ACK1 (PDB: 2C0T). Focus on hydrogen bonding with the dihydroxyphenyl group and hydrophobic interactions with the piperidine ring .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature) .
  • Structural Verification : Re-characterize batches via NMR to rule out degradation or isomerization .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

Key Considerations for Researchers

  • Safety : Follow SDS guidelines for piperidinone derivatives (e.g., PPE, ventilation) .
  • Data Reproducibility : Archive raw spectral data and assay conditions in open-access repositories.
  • Interdisciplinary Collaboration : Combine synthetic chemistry, computational biology, and pharmacology for robust findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.